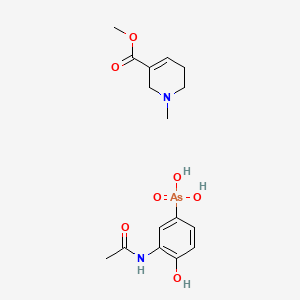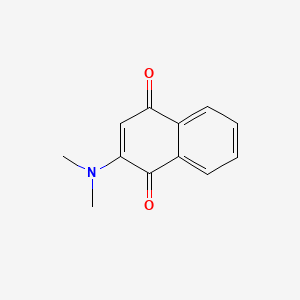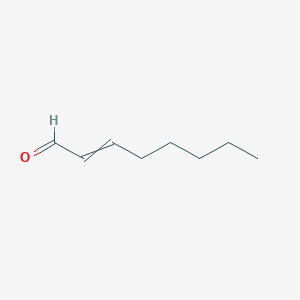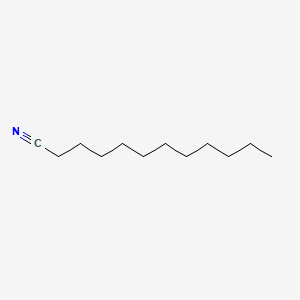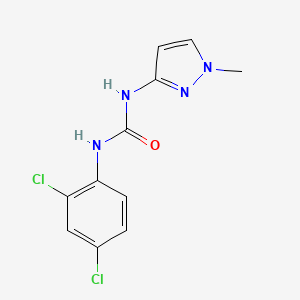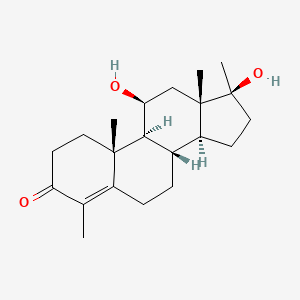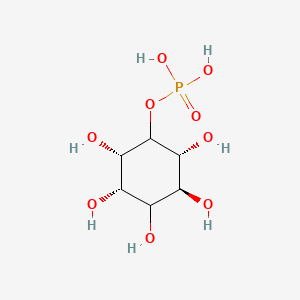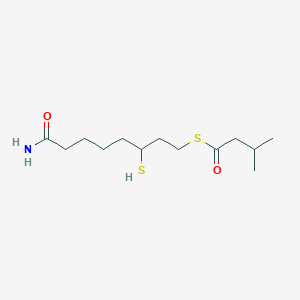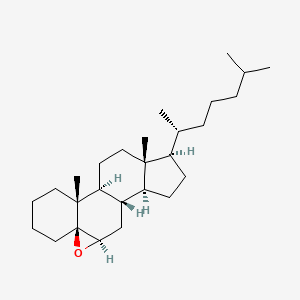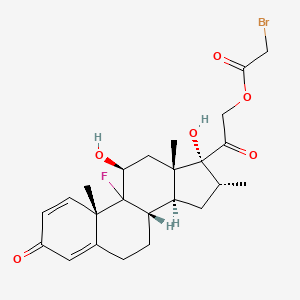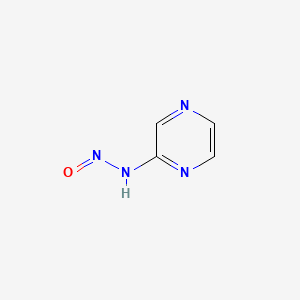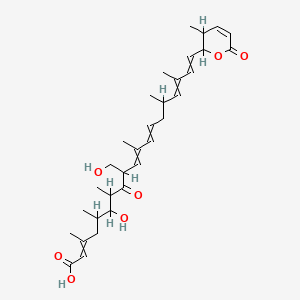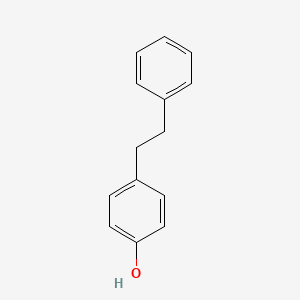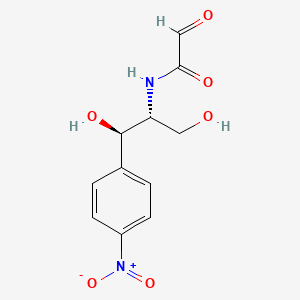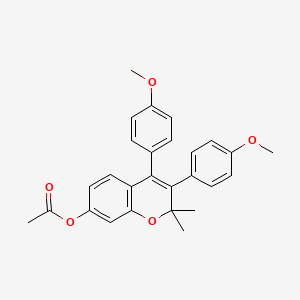
2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2 and 2 and a 4-methoxyphenyl group at positions 3 and 4 respectively. It is an acetate ester, a member of chromenes and a monomethoxybenzene.
Scientific Research Applications
Pharmacological Properties and Mechanisms
Osthole and Its Pharmacological Potential : Osthole, a natural product found in several medicinal plants, exhibits a wide range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, along with its modulation effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, contribute to its therapeutic potential, making it a promising candidate for multitarget alternative medicine (Zhang et al., 2015).
Structural Analysis and Model Compounds
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds : Research on the acidolysis of non-phenolic β-O-4-type lignin model compounds reveals significant insights into the cleavage mechanisms. Specifically, the study of methoxyphenoxy and dimethoxyphenyl compounds highlights the importance of γ-hydroxymethyl groups and the existence of a hydride transfer mechanism in benzyl-cation-type intermediates, offering a deeper understanding of the chemical behavior of related molecular structures (Yokoyama, 2015).
Tumor Specificity and Medicinal Chemistry
Development of Tumor-Specific Anticancer Drugs : Extensive research into tumor specificity and keratinocyte toxicity of synthesized compounds has identified certain compounds with high tumor specificity and minimal toxicity. The glycerophospholipid pathway's modulation and the correlation of tumor specificity with molecular size and lipophilicity of the compounds offer valuable insights for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Organic Electronics and Optoelectronics
BODIPY-Based Materials for OLEDs : The design and development of BODIPY-based materials have significantly contributed to the field of organic electronics and optoelectronics, particularly in organic light-emitting diodes (OLEDs). The advancements in structural design, synthesis, and the role of BODIPY as near-IR emitters due to aggregation-induced emission (AIE) underscore its importance in the future development of 'metal-free' infrared emitters and other organic electronic applications (Squeo & Pasini, 2020).
Antioxidant Properties
Antioxidant Potential of Chromones : Chromones, present in a normal human diet, exhibit a range of physiological activities attributed to their antioxidant properties. The presence of specific molecular structures like a double bond, a carbonyl group, and hydroxyl groups in chromones significantly contributes to their radical scavenging activity, which plays a vital role in neutralizing active oxygen and inhibiting cell impairment, leading to disease prevention (Yadav et al., 2014).
properties
CAS RN |
5867-70-9 |
|---|---|
Product Name |
2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate |
Molecular Formula |
C27H26O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[3,4-bis(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C27H26O5/c1-17(28)31-22-14-15-23-24(16-22)32-27(2,3)26(19-8-12-21(30-5)13-9-19)25(23)18-6-10-20(29-4)11-7-18/h6-16H,1-5H3 |
InChI Key |
YKTJCZCEEMQPMI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(O2)(C)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(O2)(C)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



